

An In-depth Technical Guide to the Physicochemical Properties of Flunixin-d3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flunixin-d3*

Cat. No.: *B023592*

[Get Quote](#)

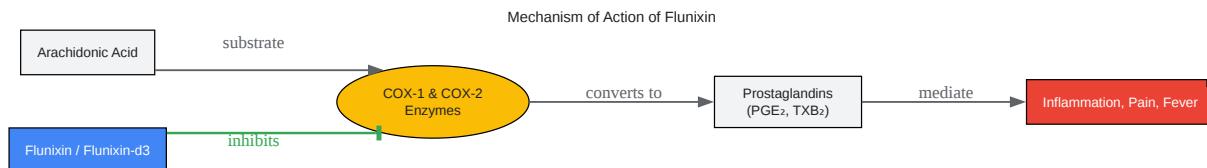
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Flunixin-d3**, a deuterated analog of the potent non-steroidal anti-inflammatory drug (NSAID), Flunixin. This document is intended to serve as a vital resource for professionals engaged in research, quality control, and the development of pharmaceutical products.

Flunixin-d3 is primarily utilized as an internal standard for the precise quantification of Flunixin in biological matrices through mass spectrometry-based assays.[\[1\]](#)[\[2\]](#)

Core Physicochemical Characteristics

Flunixin-d3 shares a foundational structure with Flunixin, with the key distinction of deuterium labeling on the methyl group.[\[3\]](#) This isotopic substitution renders it an ideal internal standard for analytical applications.[\[4\]](#)


Summary of Quantitative Data

The following table summarizes the key physicochemical properties of **Flunixin-d3**, with comparative data for its non-deuterated counterpart, Flunixin, where available.

Property	Flunixin-d3	Flunixin	Source
IUPAC Name	2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl] amino]-3-pyridinecarboxylic acid	2-[[2-Methyl-3-(trifluoromethyl)phenyl] amino]-3-pyridinecarboxylic acid	[3][5]
CAS Number	1015856-60-6	38677-85-9	[5][6]
Molecular Formula	C ₁₄ H ₈ D ₃ F ₃ N ₂ O ₂	C ₁₄ H ₁₁ F ₃ N ₂ O ₂	[5][6]
Molecular Weight	299.26 g/mol	296.24 g/mol	[3][5]
Physical Form	Solid	Crystals	[1][5]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	Soluble in water (as meglumine salt)	[1][5]
Storage Temperature	-20°C	Not specified	[2]
Stability	≥ 4 years at -20°C	Not specified	[2]
Computed XLogP3	4.1	Not specified	[3]
pKa	Not specified (expected to be similar to Flunixin)	5.82	[5][7]
Melting Point	Not specified	226-228°C	[5][8]

Mechanism of Action: Cyclooxygenase Inhibition

Flunixin, and by extension **Flunixin-d3**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9][10] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] By blocking this pathway, Flunixin effectively reduces the synthesis of these pro-inflammatory molecules.[9]

[Click to download full resolution via product page](#)

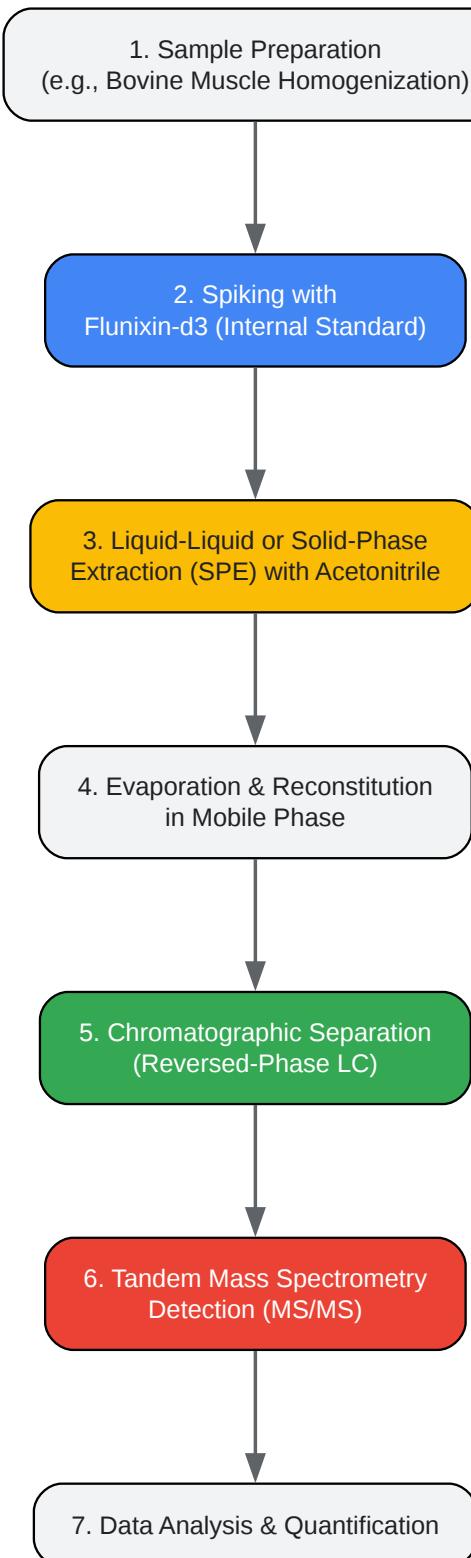
Caption: Inhibition of the Cyclooxygenase (COX) pathway by Flunixin.

Experimental Protocols

Detailed methodologies for the characterization and quantification of **Flunixin-d3** are crucial for its application in drug development and research.

Determination of Physicochemical Properties

Standard protocols for determining the physicochemical properties of active pharmaceutical ingredients (APIs) are applicable to **Flunixin-d3**.^{[12][13]}


- Melting Point: The melting point can be determined using a standard melting point apparatus. The solid sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For a crystalline solid like Flunixin, a sharp melting point is expected.^{[5][8]}
- Solubility: The solubility of **Flunixin-d3** in various solvents (e.g., DMSO, water, ethanol) is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature.^[1] The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by UV-Vis spectroscopy or HPLC.
- pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of **Flunixin-d3** is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized.

- LogP (Octanol-Water Partition Coefficient): The LogP value, an indicator of a compound's lipophilicity, can be determined using the shake-flask method. A solution of **Flunixin-d3** is prepared in a mixture of octanol and water. After thorough mixing and separation of the two phases, the concentration of **Flunixin-d3** in each phase is measured to calculate the partition coefficient.

Analytical Workflow for Quantification using LC-MS/MS

Flunixin-d3 is predominantly used as an internal standard for the quantification of Flunixin in biological samples like plasma, milk, or tissue.[14][15] A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is outlined below.[16]

LC-MS/MS Analytical Workflow for Flunixin Quantification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymancell.com [cdn.caymancell.com]
- 2. caymancell.com [caymancell.com]
- 3. Flunixin-d3 | C14H11F3N2O2 | CID 16212207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Flunixin [drugfuture.com]
- 6. scbt.com [scbt.com]
- 7. norbrook.com [norbrook.com]
- 8. Flunixin [sitem.herts.ac.uk]
- 9. nbainno.com [nbainno.com]
- 10. Flunixin Meglumine | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamic Effects of Flunixin after Intravenous, Intramuscular and Oral Administration to Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. pharmainventor.com [pharmainventor.com]
- 14. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Flunixin and 5-Hydroxy Flunixin Residues in Livestock and Fishery Products Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Flunixin-d3]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023592#physicochemical-properties-of-flunixin-d3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com